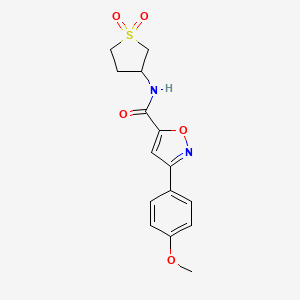![molecular formula C20H21FN2O3S B11469170 3-[(4-fluorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11469170.png)
3-[(4-fluorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROBENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with fluorobenzenesulfonyl and methoxyphenylmethyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-(4-FLUOROBENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions to scale up the synthesis while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
3-(4-FLUOROBENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to derivatives with modified functional groups.
Scientific Research Applications
3-(4-FLUOROBENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its medicinal properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-FLUOROBENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE stands out due to its unique structural features and properties:
Similar Compounds: Compounds such as 4-methoxyphenylacetic acid and 2-methoxyphenyl isocyanate share some structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both fluorobenzenesulfonyl and methoxyphenylmethyl groups in the pyrrole ring imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21FN2O3S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-14(2)23(12-15-4-8-17(26-3)9-5-15)20(22)19(13)27(24,25)18-10-6-16(21)7-11-18/h4-11H,12,22H2,1-3H3 |
InChI Key |
ZKBXYIWXBYNYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11469093.png)
![7-[3-(cyclopentyloxy)-4-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469095.png)
![7-(2,3-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469100.png)
![Methyl 2-[2-(morpholin-4-yl)-2-oxoacetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11469112.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11469120.png)

![2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11469130.png)
![6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11469143.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide](/img/structure/B11469151.png)
![N-(4-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11469154.png)
![Methyl 2-[1-(2,5-difluorophenyl)-5-hydroxypyrazol-3-yl]acetate](/img/structure/B11469159.png)
![methyl 6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B11469161.png)

![1-[2-Methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11469164.png)
